molecular formula C20H27N3O6 B1222776 Febarbamate CAS No. 13246-02-1

Febarbamate

カタログ番号: B1222776
CAS番号: 13246-02-1
分子量: 405.4 g/mol
InChIキー: QHZQILHUJDRDAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フェバルバマートは、フェノバマートとしても知られており、バルビツール酸系とカルバミン酸系の化合物に属しています。ヨーロッパでは主に抗不安薬および精神安定剤として使用されています。 フェバルバマートは、不安や筋肉の緊張を軽減する能力で知られており、貴重な治療薬となっています .

準備方法

フェバルバマートは、さまざまな合成経路を通じて合成することができます。一般的な方法の1つは、1-(3-ブトキシ-2-カルバモイルオキシプロピル)-5-エチル-5-フェニル-(1H,3H,5H)-ピリミジン-2,4,6-トリオンを適切な試薬と制御された条件下で反応させることです。 工業生産方法は通常、高性能液体クロマトグラフィー(HPLC)を使用して化合物を分離および精製します .

化学反応の分析

フェバルバマートは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。 これらの反応から生成される主な生成物には、1-(2-カルバモイルオキシ-3-ヒドロキシプロピル)-5-エチル-5-フェニル-(1H,3H,5H)-ピリミジン-2,4,6-トリオンなどのさまざまな代謝産物が含まれます .

科学研究の応用

フェバルバマートは、科学研究において幅広い用途があります。化学では、バルビツール酸系とカルバミン酸系の挙動を研究するためのモデル化合物として使用されます。生物学では、抗不安薬の中枢神経系への影響を調査するために使用されます。医学では、フェバルバマートは不安や筋肉の緊張を治療するために使用されます。 さらに、新しい治療薬の開発のための産業においても応用されています .

科学的研究の応用

Pharmacological Profile

Febarbamate is noted for its distinct lack of sedative-hypnotic effects compared to its parent compound, phenobarbital. This is primarily due to the bulky butoxylcarbamoylpropyl substitution, which significantly modifies its interaction with central nervous system receptors. Research indicates that this compound is metabolized differently than phenobarbital, leading to a reduced risk of sedation and toxicity after oral administration .

Key Pharmacological Properties

  • Non-Sedative : Unlike phenobarbital, this compound does not exhibit sedative-hypnotic properties.
  • Metabolism : It undergoes extensive metabolism without converting to phenobarbital, which may influence its therapeutic efficacy and safety profile .
  • Safety Profile : Initial studies suggest that this compound has a low potential for abuse and dependence, with limited evidence of adverse effects when used therapeutically .

Therapeutic Applications

This compound has been investigated for its potential therapeutic uses, particularly in the management of agitation and anxiety disorders in elderly patients. Its classification as a thymoanaleptic suggests possible benefits in treating mood disorders . However, comprehensive clinical data supporting these applications remain limited.

Reported Uses

  • Agitation in Elderly : this compound has been reported to be useful in treating agitation among older adults, although further studies are necessary to establish its efficacy and safety in this population.
  • Potential Anticonvulsant : While this compound's anticonvulsant properties have not been extensively studied, its structural similarities to other barbiturates suggest it may have some utility in seizure management .

Case Studies and Research Findings

Several studies have explored the implications of this compound in various contexts:

  • Agitation Management : A study focused on the use of this compound for managing agitation in elderly patients indicated positive outcomes but highlighted the need for larger-scale trials to confirm these findings.
  • Drug-Induced Liver Injury : Research into drug-induced liver injury has included this compound as a compound of interest due to its metabolic pathways. Understanding how this compound interacts with liver enzymes could provide insights into minimizing hepatotoxicity associated with other medications .
  • Dependence Potential Assessment : The Expert Committee on Drug Dependence noted that there is insufficient evidence to classify this compound as a substance with high abuse potential. This assessment is critical for regulatory considerations and informs clinical use guidelines .

作用機序

フェバルバマートの作用機序は、ガンマ-アミノ酪酸(GABA)受容体-イオンチャネル複合体との相互作用に関係しています。フェバルバマートはGABAモジュレーターとして作用し、中枢神経系におけるGABAの抑制効果を高めます。 これにより、鎮静効果が得られ、不安と筋肉の緊張が軽減されます .

類似化合物との比較

フェバルバマートは、フェノバルビタールやジフェバルバマートなどのバルビツール酸系とカルバミン酸系の他の化合物と類似しています。フェバルバマートは、GABA受容体-イオンチャネル複合体との特異的な相互作用においてユニークであり、他の抗不安薬とは異なります。 類似の化合物には、フェノバルビタール、ジフェバルバマート、カルリスバマートなどがあります .

生物活性

Febarbamate is a compound with notable biological activity, primarily recognized for its use in veterinary medicine and its potential effects on human health. This article delves into the pharmacological properties, mechanisms of action, and associated case studies of this compound, drawing from a diverse range of scientific literature.

Overview of this compound

This compound, chemically classified as a thymoanaleptic, has been utilized in various therapeutic contexts, particularly in managing agitation in elderly patients. Its structure is related to other compounds in the carbamate family, which are known for their sedative and anxiolytic properties. However, research surrounding this compound's efficacy and safety remains limited.

This compound's biological activity is thought to involve several mechanisms:

  • GABAergic Activity : Like many carbamates, this compound may enhance GABA (gamma-aminobutyric acid) activity in the central nervous system, contributing to its anxiolytic effects.
  • Adipogenic Activity : Recent studies have indicated that this compound may influence adipogenesis, the process by which pre-adipocytes differentiate into adipocytes. This is particularly relevant given the increasing concern regarding obesity and metabolic disorders linked to environmental chemicals .

Biological Activity and Adipogenic Effects

Research has shown that this compound can activate pathways associated with adipogenesis. In vitro studies using murine 3T3-L1 cells demonstrated that exposure to this compound resulted in increased triglyceride accumulation and lipid droplet formation within adipocytes. The following table summarizes key findings from these studies:

Study ReferenceConcentration (mg/mL)Lipid Droplet Area (pixels/cell)Triglyceride AccumulationPPARγ Activation
0.01137IncreasedYes
0.1290Further increasedYes

These results suggest that this compound may contribute to metabolic disruptions similar to those observed with other environmental chemicals.

Case Studies and Clinical Observations

Several case studies have highlighted the potential adverse effects of this compound:

  • Aplastic Anemia Association : A systematic review of case reports indicated a possible association between this compound use and aplastic anemia. The estimated incidence of aplastic anemia among users was significantly higher than in the general population, suggesting a potential hematological risk associated with this compound .
  • Usage in Veterinary Medicine : In veterinary contexts, this compound has been used extensively but with limited oversight regarding its long-term effects on animal health. Reports from France indicated isolated cases of abuse, raising concerns about its potential for misuse .

Regulatory Status and Future Research Directions

The regulatory status of this compound remains ambiguous due to insufficient evidence regarding its abuse potential and therapeutic efficacy. The World Health Organization's Expert Committee on Drug Dependence has recommended continued surveillance but has not classified this compound as a controlled substance .

Future research should focus on:

  • Longitudinal Studies : Assessing the long-term health outcomes of individuals exposed to this compound.
  • Mechanistic Studies : Further elucidating the molecular pathways through which this compound exerts its biological effects.
  • Comparative Studies : Evaluating this compound against other known adipogenic compounds to understand its relative risks and benefits.

特性

IUPAC Name

[1-butoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6/c1-3-5-11-28-13-15(29-18(21)26)12-23-17(25)20(4-2,16(24)22-19(23)27)14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3,(H2,21,26)(H,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZQILHUJDRDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CN1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864380
Record name 1-Butoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13246-02-1
Record name Febarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13246-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Febarbamate [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013246021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Febarbamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13303
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Butoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Febarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEBARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z48ONN38P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Febarbamate
Reactant of Route 2
Reactant of Route 2
Febarbamate
Reactant of Route 3
Reactant of Route 3
Febarbamate
Reactant of Route 4
Reactant of Route 4
Febarbamate
Reactant of Route 5
Febarbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Febarbamate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。